molecular formula C8H7BrO B6226297 (2R)-2-(3-bromophenyl)oxirane CAS No. 691894-14-1

(2R)-2-(3-bromophenyl)oxirane

Cat. No.: B6226297
CAS No.: 691894-14-1
M. Wt: 199
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Description

(2R)-2-(3-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms The compound is notable for its chiral center, which gives it specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-bromophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (3-bromophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-bromophenyl)oxirane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, resulting in the formation of β-substituted alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and organolithium compounds are commonly used.

    Ring-Opening Reactions: Acidic or basic conditions, along with nucleophiles like methanol, ethanol, and ammonia, facilitate these reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and organometallic compounds.

    Ring-Opening Reactions: Products are β-substituted alcohols and amines.

    Oxidation and Reduction: Products include diols and alkanes.

Scientific Research Applications

Chemistry

(2R)-2-(3-bromophenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine

The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-(3-bromophenyl)oxirane involves its interaction with nucleophiles, leading to the formation of covalent bonds. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. These interactions result in the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-bromophenyl)oxirane
  • (2R)-2-(2-bromophenyl)oxirane
  • (2R)-2-(3-chlorophenyl)oxirane

Uniqueness

(2R)-2-(3-bromophenyl)oxirane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the compound exhibits distinct stereochemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

691894-14-1

Molecular Formula

C8H7BrO

Molecular Weight

199

Purity

95

Origin of Product

United States

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